

Triethylboroxine: A Versatile Ethylboron Source in Modern Organic Synthesis

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Compound of Interest

Compound Name: Triethylboroxine

Cat. No.: B1330498

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triethylboroxine, a cyclic anhydride of ethylboronic acid, has emerged as a valuable and versatile reagent in organic synthesis, serving as a practical source of ethyl groups for the formation of carbon-carbon and carbon-heteroatom bonds. Its stability, ease of handling compared to other organoboron reagents, and compatibility with a range of catalytic systems make it an attractive choice for introducing ethyl moieties in the development of new chemical entities and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key transformations utilizing **triethylboroxine**.

Palladium-Catalyzed Suzuki-Miyaura Ethylation of Aryl Halides

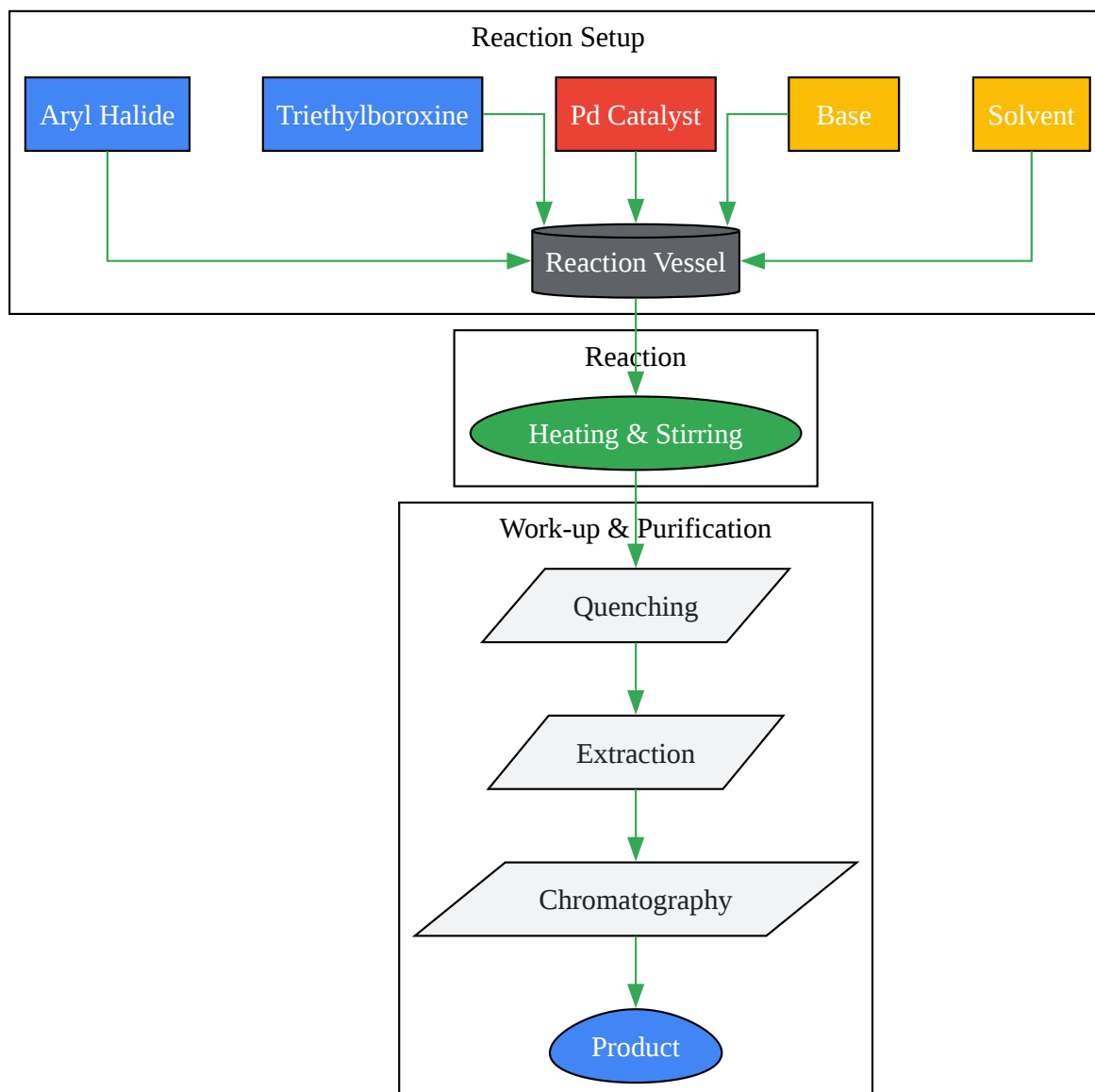
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. **Triethylboroxine** can be effectively employed as the ethyl nucleophile in the palladium-catalyzed coupling with a variety of aryl and heteroaryl halides. This reaction provides a direct and efficient method for the synthesis of ethyl-substituted aromatic compounds.

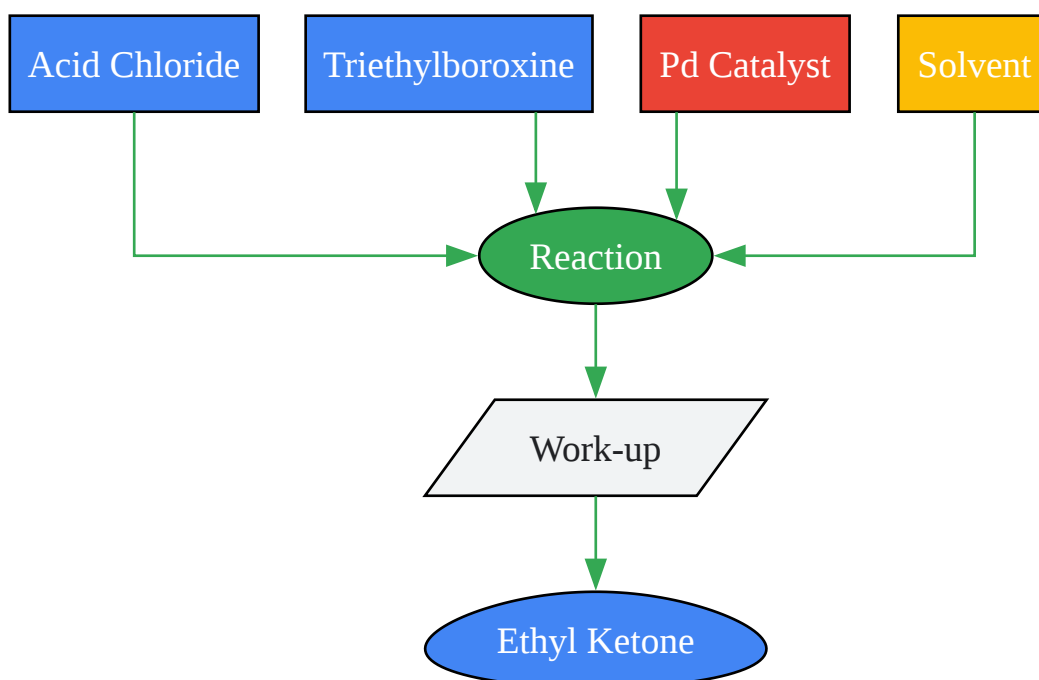
Reaction Principle:

The catalytic cycle, analogous to the classic Suzuki-Miyaura coupling, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the ethylboron

reagent (derived from **triethylboroxine** in situ), and concluding with reductive elimination to afford the ethylated arene and regenerate the active catalyst.

Experimental Workflow:





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